BenchChemオンラインストアへようこそ!

8-CPT-cAMP (sodium salt)

Signal Transduction cAMP Signaling PKA/Epac Crosstalk

8-CPT-cAMP (sodium salt) is the only cAMP analog that simultaneously activates PKA and Epac while potently inhibiting PDE VA (IC50 0.9 μM), PDE III, and PDE IV. Unlike Epac-selective 8-pCPT-2'-O-Me-cAMP or PKA-selective 6-Bnz-cAMP, it delivers a native-like dual response essential for signal integration studies. The sodium salt ensures ≥50 mg/mL aqueous solubility and superior cell permeability. Ideal as a positive control for neurite outgrowth, cardiomyocyte inotropy, and VSMC migration assays. Do not substitute with pathway-biased analogs without validation.

Molecular Formula C16H14ClN5NaO6PS
Molecular Weight 493.8 g/mol
Cat. No. B13877628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-CPT-cAMP (sodium salt)
Molecular FormulaC16H14ClN5NaO6PS
Molecular Weight493.8 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)[O-].[Na+]
InChIInChI=1S/C16H15ClN5O6PS.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(27-15)5-26-29(24,25)28-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,25)(H2,18,19,20);/q;+1/p-1
InChIKeyYIJFVHMIFGLKQL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-CPT-cAMP (sodium salt): A Dual-Acting, PDE-Inhibiting cAMP Analog for PKA/Epac Pathway Dissection and Cellular Signaling Research


8-(4-Chlorophenylthio)-adenosine-3',5'-cyclic monophosphate sodium salt (8-CPT-cAMP sodium) is a synthetic, cell-permeable cyclic AMP analog [1]. It functions as a potent and dual activator of both cAMP-dependent protein kinase (PKA) and the exchange protein directly activated by cAMP (Epac), distinguishing it from more pathway-selective analogs [2]. Additionally, it possesses a unique secondary pharmacology as a potent inhibitor of the cyclic GMP-specific phosphodiesterase, PDE VA (IC50 = 0.9 µM), and also inhibits PDE III and PDE IV [3]. The sodium salt formulation enhances aqueous solubility (≥50 mg/mL), facilitating its use in cell-based assays .

8-CPT-cAMP (sodium salt) vs. Common cAMP Analogs: Why Substitution Risks Experimental Inconsistency and Off-Target Confusion


The assumption that any membrane-permeable cAMP analog will yield equivalent experimental outcomes is a significant source of irreproducibility. 8-CPT-cAMP's unique profile—dual PKA/Epac activation combined with potent PDE inhibition—differs markedly from widely used but functionally distinct analogs. For instance, substituting it with the widely cited Epac-selective analog 8-pCPT-2'-O-Me-cAMP (which exhibits a >100-fold selectivity for Epac over PKA [1]) fundamentally alters the signaling pathway under investigation. Conversely, using a PKA-selective analog like 6-Bnz-cAMP omits the Epac contribution and the PDE-modulatory effects [2]. Furthermore, the enhanced metabolic stability of 8-CPT-cAMP against phosphodiesterases [3] contrasts with native cAMP, which is rapidly degraded. Therefore, substitution without rigorous validation introduces confounding variables that can obscure mechanistic interpretation and lead to contradictory results across studies. The following quantitative evidence delineates the precise parameters that define 8-CPT-cAMP's unique experimental utility.

8-CPT-cAMP (sodium salt) Quantitative Evidence Guide: Differentiated Activity vs. Pathway-Selective Analogs


Evidence #1: Dual PKA/Epac Activation vs. Epac-Selective Analog 8-pCPT-2'-O-Me-cAMP

8-CPT-cAMP is a full and equipotent agonist for both PKA and Epac, while its structural analog 8-pCPT-2'-O-Me-cAMP shows profound selectivity for Epac. In PC-12 cells, 8-CPT-cAMP activated both pathways, whereas the 2'-O-methyl substitution in 8-pCPT-2'-O-Me-cAMP conferred approximately three orders of magnitude (1000-fold) improved binding selectivity for Epac over PKA [1]. Functional selectivity is further demonstrated in vascular smooth muscle cells (VSMCs), where 8-CPT-cAMP (via PKA) decreased cell migration, while 8-pCPT-2'-O-Me-cAMP (via Epac) enhanced it [2].

Signal Transduction cAMP Signaling PKA/Epac Crosstalk

Evidence #2: Potent PDE VA Inhibition (IC50 = 0.9 µM) vs. Native cAMP and Zaprinast

Beyond PKA/Epac activation, 8-CPT-cAMP is a potent inhibitor of the cyclic GMP-specific phosphodiesterase PDE VA, with an IC50 of 0.9 µM, identical to that of the known PDE5 inhibitor zaprinast [1]. This is a property not shared by native cAMP or many other common cAMP analogs. It also inhibits PDE III (IC50 = 24 µM) and PDE IV (IC50 = 25 µM) at higher concentrations [1]. In contrast, native cAMP is a substrate for PDEs and does not exhibit this inhibitory activity.

Phosphodiesterase Inhibition cGMP Signaling Cardiovascular Research

Evidence #3: PKA-Mediated Positive Inotropy Blocked by Rp-8-CPT-cAMPS in Cardiomyocytes

The PKA-dependent action of 8-CPT-cAMP is quantifiably confirmed by competitive antagonism with Rp-8-CPT-cAMPS. In guinea-pig cardiomyocytes, the positive inotropic effect of 10 µM 8-CPT-cAMP was significantly blocked by 100 µM Rp-8-CPT-cAMPS, resulting in a rightward shift of the concentration-response curve. The pD2 value for the inotropic response decreased from 4.36 ± 0.06 (control) to 3.68 ± 0.08 in the presence of the antagonist (P < 0.0001) [1]. This demonstrates a clear, quantifiable, and target-specific functional effect.

Cardiovascular Physiology Cardiomyocyte Contraction PKA Signaling

Evidence #4: Enhanced Cellular Accumulation vs. 8-Br-cAMP and Dibutyryl-cAMP in C6 Glioma Cells

In a comparative HPLC study of cell permeability and accumulation in C6 glioma cells, 8-CPT-cAMP demonstrated superior intracellular accumulation compared to other commonly used cAMP analogs. The study tested 8-bromo-cAMP (8-Br-cAMP), N6-2'O-dibutyryl-cAMP (DBcAMP), and 8-CPT-cAMP, as well as their corresponding acetoxymethyl (AM)-ester prodrugs [1]. 8-CPT-cAMP's lipophilic 8-(4-chlorophenylthio) group significantly enhances its passive membrane permeability, leading to higher intracellular concentrations of the active analog.

Cell Permeability Prodrug Metabolism Neurobiology

Evidence #5: Sodium Salt Formulation for High-Concentration Aqueous Solubility

The sodium salt formulation of 8-CPT-cAMP provides a distinct practical advantage for experimental workflows. It exhibits high solubility in aqueous buffers, with datasheets reporting solubility of ≥50 mg/mL in water and 50 mM solutions readily achievable [1]. This is in contrast to related analogs like Rp-8-CPT-cAMPS, which has more limited water solubility (~10 mg/mL in PBS) and often requires DMF or DMSO for dissolution . The high aqueous solubility of the sodium salt minimizes the need for organic co-solvents, reducing potential solvent-induced artifacts in sensitive cell-based assays.

Formulation Solubility In Vitro Assays

8-CPT-cAMP (sodium salt) Applications: Optimized Scenarios for Pathway Analysis, Cardiovascular Research, and Assay Development


Scenario 1: Dissecting Synergistic PKA/Epac Crosstalk in Neuronal Differentiation

Use 8-CPT-cAMP as a positive control to induce maximal neurite outgrowth in PC-12 cells by simultaneously activating both PKA and Epac pathways. This serves as a benchmark for quantifying the synergistic effect, which can then be deconvolved using pathway-selective analogs like 6-Bnz-cAMP (PKA-selective) and 8-pCPT-2'-O-Me-cAMP (Epac-selective) [1]. The dual activation profile of 8-CPT-cAMP mimics a broad, native-like cAMP response, making it essential for studies on signal integration.

Scenario 2: Investigating Vascular Smooth Muscle Cell (VSMC) Phenotype Switching

In models of vascular injury or restenosis, apply 8-CPT-cAMP to inhibit VSMC migration via PKA activation. This effect can be directly contrasted with the pro-migratory effect of Epac-selective 8-pCPT-2'-O-Me-cAMP to dissect the opposing roles of these two cAMP effectors in vascular remodeling [2]. This application leverages the direct, opposing functional data established in Evidence #1.

Scenario 3: Validating Target Engagement in Cardiomyocyte Contractility Assays

Employ 8-CPT-cAMP to elicit a robust, PKA-dependent positive inotropic response in isolated cardiomyocytes. Confirm the specificity of this effect by pre-treating with the competitive PKA antagonist Rp-8-CPT-cAMPS, which will quantifiably block the response, as demonstrated by a rightward shift in the pD2 curve [3]. This provides a reliable, internally controlled experimental system for studying cAMP/PKA-mediated cardiac function.

Scenario 4: Achieving High Intracellular cAMP Activity in PDE-Rich or Low-Permeability Cells

Utilize the sodium salt of 8-CPT-cAMP in cell lines known to have high phosphodiesterase activity or poor membrane permeability. The compound's intrinsic resistance to PDE degradation [4] and enhanced cell permeability relative to analogs like 8-Br-cAMP [5] ensure robust and sustained activation of downstream targets. Its high aqueous solubility facilitates precise dosing in serum-free or chemically defined media, minimizing solvent artifacts.

Quote Request

Request a Quote for 8-CPT-cAMP (sodium salt)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.